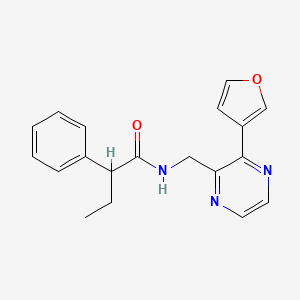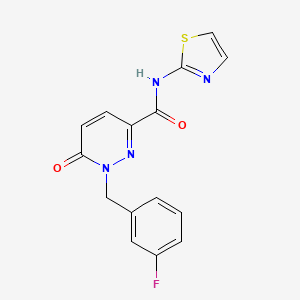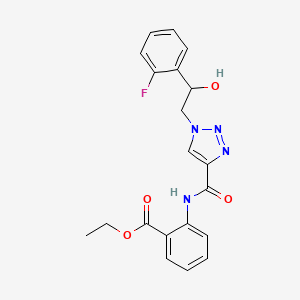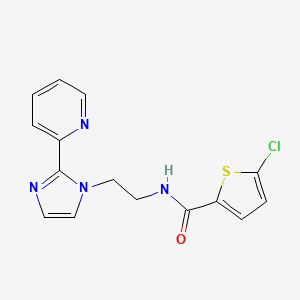
(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride
Übersicht
Beschreibung
“(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride” is a compound of considerable interest in the scientific community. It is a white, crystalline solid that is soluble in water and is used in various laboratory experiments and industrial processes. The compound has a CAS Number of 174826-34-7 and a molecular weight of 251.55 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H11BrN2.ClH/c1-5-3-7 (9)4-6 (2)8 (5)11-10;/h3-4,11H,10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The compound has been used in various scientific research applications. For instance, it has been involved in nucleophilic substitution and intramolecular cyclization reactions. It has also been used in the development of a ratiometric fluorescent probe for detecting hydrazine.Physical And Chemical Properties Analysis
The compound is a white, crystalline solid. It has a molecular weight of 251.55 and is soluble in water. The compound should be stored under N2 .Wissenschaftliche Forschungsanwendungen
Aryl Isocyanate Synthesis
Isocyanates play a crucial role in polymer chemistry and materials science. By reacting (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride with phosgene or other isocyanate precursors, researchers can access 4-bromo-2,6-dimethylphenyl isocyanate . These aryl isocyanates find applications in the preparation of polyurethanes, coatings, and adhesives.
Pyridazine, Pyrimidine, and Pyrazine Scaffold Exploration
The diazine alkaloid scaffold—comprising pyridazine, pyrimidine, and pyrazine—is widespread in nature and has diverse pharmacological implications. Researchers investigate these compounds for their interactions with DNA, RNA, and various biological targets(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride derivatives could contribute to this field .
Safety And Hazards
The compound has been classified with the hazard statements H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
(4-bromo-2,6-dimethylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.ClH/c1-5-3-7(9)4-6(2)8(5)11-10;/h3-4,11H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTXNGAWBPIHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NN)C)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2370513.png)


![7-(isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370516.png)
![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/no-structure.png)



![1-(benzo[d]thiazole-2-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2370523.png)
![5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2370525.png)


![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-phenylurea](/img/structure/B2370532.png)
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2370534.png)